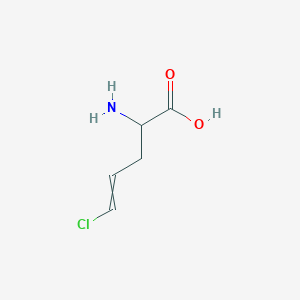

2-Amino-5-chloropent-4-enoic acid

Description

Isolation and Identification from Fungal Sources

2-Amino-5-chloropent-4-enoic acid is a notable constituent of certain mushrooms belonging to the genus Amanita, a group known for producing a wide array of unique and often toxic secondary metabolites. Research has confirmed the presence of this compound in several species, including Amanita abrupta. The isolation of this and other chlorinated amino acids from Amanita species has been a key area of study in understanding the chemical diversity of these fungi. While this compound has been specifically isolated from A. abrupta, related chlorinated compounds have been identified in other species such as Amanita solitaria and Amanita pseudoporphyria, highlighting a pattern of chlorine metabolism within this genus.

The genus Amanita produces a variety of chlorinated non-protein amino acids, all of which are structurally related as unsaturated norleucine-type compounds. A comparative analysis of these molecules reveals variations in chain length, the position of the chlorine atom and double bond, and the presence of other functional groups. For instance, (2S)-2-amino-5-chloro-4-hexenoic acid was the first such compound to be isolated from Amanita solitaria. Subsequently, (2S)-2-amino-4-chloro-4-pentenoic acid was identified in Amanita pseudoporphyria. The target compound of this article, 2-amino-5-chloro-4-pentenoic acid, was isolated from Amanita abrupta. These findings suggest a common biosynthetic origin with species-specific enzymatic modifications.

| Compound Name | Fungal Source | Chemical Structure |

|---|---|---|

| This compound | Amanita abrupta | Cl-CH=CH-CH2-CH(NH2)-COOH |

| (2S)-2-Amino-5-chloro-4-hexenoic acid | Amanita solitaria | CH3-CH=C(Cl)-CH2-CH(NH2)-COOH |

| (2S)-2-Amino-4-chloro-4-pentenoic acid | Amanita pseudoporphyria | CH2=C(Cl)-CH2-CH(NH2)-COOH |

Post-Translational Halogenation Mechanisms in Organisms

Halogenation is a significant modification that can alter the biological activity of molecules. In many organisms, this occurs post-translationally, where a halogen atom is added to an amino acid residue within a peptide or protein. This process is catalyzed by a class of enzymes known as halogenases. While the term "post-translational" typically refers to modifications of proteins, the enzymatic halogenation of free amino acids is a crucial step in the biosynthesis of many natural products. In fungi, a variety of halogenase enzymes have been identified, which can be broadly categorized based on their cofactors and reaction mechanisms. These include heme-dependent, vanadium-dependent, and flavin-dependent halogenases. These enzymes facilitate the incorporation of halogen atoms into a wide range of substrates, including the amino acid building blocks of secondary metabolites.

Proposed Enzymatic Pathways for Biosynthesis of Halogenated Amino Acids

The precise enzymatic pathway for the biosynthesis of this compound in Amanita species has not been fully elucidated. However, a plausible route has been proposed based on the co-occurrence of related unsaturated non-protein amino acids, such as 2-amino-4,5-hexadienoic acid, within these fungi. This proposed pathway involves two key steps:

Epoxidation: An unsaturated amino acid precursor, such as 2-amino-4-pentenoic acid, is oxidized by a monooxygenase enzyme to form an epoxide intermediate.

Reaction with Hydrochloric Acid: The epoxide intermediate then reacts with hydrochloric acid, leading to the opening of the epoxide ring and the introduction of a chlorine atom and a hydroxyl group. Subsequent dehydration could then lead to the final chlorinated unsaturated amino acid.

While this proposed chemical mechanism is compelling, the specific enzymes catalyzing these steps in Amanita have yet to be identified. The halogenation step could potentially be mediated by one of the known classes of fungal halogenases. Fungi are known to possess a diverse array of halogenating enzymes, including:

Heme-dependent Haloperoxidases: These enzymes utilize a heme cofactor and hydrogen peroxide to oxidize halides, which can then react with a substrate. The first halogenase discovered was a heme-dependent chloroperoxidase from the fungus Caldariomyces fumago.

Vanadium-dependent Haloperoxidases: These enzymes contain a vanadium cofactor and also use hydrogen peroxide to generate a reactive halogenating species. They are particularly common in marine fungi.

Flavin-dependent Halogenases: This class of enzymes uses a flavin cofactor and molecular oxygen to activate a halide ion for electrophilic substitution on a substrate. These enzymes are often highly substrate-specific.

Further research, including genome mining for halogenase genes in Amanita species and in vitro reconstitution of biosynthetic pathways, is needed to definitively identify the enzymes and mechanisms responsible for the formation of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C5H8ClNO2 |

|---|---|

Molecular Weight |

149.57 g/mol |

IUPAC Name |

2-amino-5-chloropent-4-enoic acid |

InChI |

InChI=1S/C5H8ClNO2/c6-3-1-2-4(7)5(8)9/h1,3-4H,2,7H2,(H,8,9) |

InChI Key |

QAHGWXYRQRKWSN-UHFFFAOYSA-N |

SMILES |

C(C=CCl)C(C(=O)O)N |

Canonical SMILES |

C(C=CCl)C(C(=O)O)N |

Synonyms |

2-A-5-Cl-4-PA 2-amino-5-chloro-4-pentenoic acid |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for 2-Amino-5-chloropent-4-enoic acid

The total synthesis of this compound can be approached through both racemic and stereoselective strategies, each presenting distinct advantages and challenges.

Racemic Preparations (e.g., from Acidic Aminomalonate Derivatives via Phase Transfer Catalysis)

A common and versatile method for the synthesis of racemic α-amino acids is the alkylation of aminomalonate derivatives. This approach can be adapted for the synthesis of this compound. The reaction typically begins with diethyl aminomalonate, which is deprotonated to form a nucleophilic enolate. This enolate then undergoes alkylation with a suitable electrophile, in this case, a three-carbon unit bearing a chloroalkene.

A plausible electrophile for this synthesis is 1,3-dichloro-1-propene. The use of phase-transfer catalysis (PTC) is advantageous in this context, as it facilitates the reaction between the aqueous-soluble aminomalonate salt and the organic-soluble alkylating agent. A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide, can act as the phase-transfer catalyst, shuttling the malonate anion into the organic phase for reaction.

The proposed reaction sequence is as follows:

Deprotonation of diethyl aminomalonate using a base like sodium hydroxide (B78521) in a biphasic system.

Alkylation of the resulting enolate with 1,3-dichloro-1-propene in the presence of a phase-transfer catalyst.

Subsequent hydrolysis and decarboxylation of the substituted malonic ester under acidic conditions to yield the racemic amino acid.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Diethyl aminomalonate | NaOH (aq) | Sodium salt of diethyl aminomalonate |

| 2 | Sodium salt of diethyl aminomalonate, 1,3-dichloro-1-propene | Phase-transfer catalyst (e.g., TBAB), Organic solvent | Diethyl 2-amino-2-(3-chloro-2-propen-1-yl)malonate |

| 3 | Diethyl 2-amino-2-(3-chloro-2-propen-1-yl)malonate | HCl (aq), heat | Racemic this compound |

Stereoselective Synthesis Methodologies

The development of stereoselective routes to this compound is crucial for its application in biologically active peptides where stereochemistry is critical. Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic methods.

One established approach for the asymmetric synthesis of α-amino acids involves the use of chiral auxiliaries, such as those derived from camphor (B46023) or Evans oxazolidinones. While no specific literature details this for this compound, the general principle would involve attaching the chiral auxiliary to a glycine (B1666218) enolate equivalent, followed by diastereoselective alkylation with 1,3-dichloro-1-propene. Subsequent cleavage of the auxiliary would afford the enantiomerically enriched amino acid.

Another promising avenue is the use of chiral phase-transfer catalysts for the asymmetric alkylation of a glycine Schiff base, such as that derived from benzophenone (B1666685) and glycine tert-butyl ester. Catalysts derived from cinchona alkaloids have proven effective in similar transformations.

Chlorination Techniques (e.g., using Thionyl Chloride on Pentenoic Acid Precursors)

An alternative synthetic strategy involves the introduction of the chloro group at a later stage of the synthesis, for instance, by chlorination of a suitable pentenoic acid precursor. One potential precursor is 2-aminopent-4-enoic acid (allylglycine). The allylic chlorination of the double bond could theoretically be achieved using various reagents.

While reagents like N-chlorosuccinimide (NCS) are commonly used for allylic chlorination, thionyl chloride (SOCl₂) could also be employed, potentially leading to the desired vinyl chloride through an allylic rearrangement. This transformation would likely require careful optimization of reaction conditions to favor the desired product over potential side reactions, such as addition to the double bond or reaction with the amino and carboxyl groups. Protection of the amino and carboxyl functionalities would be a prerequisite for such a transformation.

Challenges in Isomer Formation during Synthesis and Mitigation Strategies

The synthesis of this compound is complicated by the potential for forming multiple isomers. These include enantiomers at the α-carbon (R and S) and geometric isomers at the C4-C5 double bond (E and Z).

Enantiomeric Control: As discussed in the stereoselective synthesis section, achieving enantiomeric control is a significant challenge. The choice of chiral auxiliary, catalyst, or enzyme is critical in directing the stereochemical outcome of the reaction. Resolution of the racemic mixture, for instance, through the formation of diastereomeric salts with a chiral resolving agent, is another strategy to obtain enantiomerically pure material.

Geometric Isomer Control: The use of 1,3-dichloro-1-propene as an alkylating agent will typically result in a mixture of E and Z isomers of the final product, as the starting material itself is a mixture of geometric isomers. The separation of these isomers can be challenging due to their similar physical properties. A potential mitigation strategy would be to utilize a stereochemically pure starting material or to employ a synthetic route that allows for the stereoselective formation of the double bond. For example, a Wittig-type reaction or a cross-metathesis reaction at a later stage of the synthesis could potentially offer better control over the double bond geometry.

Synthesis of Protected Derivatives (e.g., 2-{[(Benzyloxy)carbonyl]amino}-4-chloropent-4-enoic acid)

For applications in peptide synthesis, the amino group of this compound must be protected. The benzyloxycarbonyl (Cbz or Z) group is a commonly used protecting group that is stable under a variety of reaction conditions and can be readily removed by hydrogenolysis.

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid can be achieved by reacting the unprotected amino acid with benzyl (B1604629) chloroformate under basic conditions, typically in a Schotten-Baumann reaction.

| Reactants | Reagents/Conditions | Product |

| This compound, Benzyl chloroformate | Base (e.g., NaHCO₃ or NaOH), Water/Organic solvent mixture | 2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid |

The resulting Cbz-protected amino acid is a stable, crystalline solid that can be purified by recrystallization and is suitable for use in peptide coupling reactions.

Incorporation into Peptides and Peptidomimetics

The incorporation of this compound into peptides and peptidomimetics offers a route to novel structures with potentially enhanced biological activity or stability. The vinyl chloride moiety can serve as a reactive handle for post-synthetic modifications or as a structural element that influences peptide conformation.

The Cbz-protected derivative can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. The carboxylic acid is activated using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), and then reacted with the free amino group of the resin-bound peptide.

The presence of the reactive vinyl chloride group requires careful consideration of the choice of reagents and reaction conditions throughout the peptide synthesis and subsequent manipulations to avoid unwanted side reactions. The unique reactivity of this side chain can then be exploited in the final peptide to introduce further modifications, such as cross-linking or conjugation to other molecules.

Solid-Phase Peptide Synthesis Strategies Utilizing Modified Amino Acid Building Blocks

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. The incorporation of a modified amino acid like this compound into a peptide sequence via SPPS would necessitate its preparation as a protected building block, compatible with standard SPPS protocols (e.g., Fmoc or Boc chemistry).

The general workflow for incorporating an unnatural amino acid such as this compound using SPPS involves several key steps:

Protection of Functional Groups: The α-amino group and the carboxylic acid group of this compound must be appropriately protected. For Fmoc-based SPPS, the α-amino group would be protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The carboxylic acid would be activated for coupling, typically as an active ester (e.g., pentafluorophenyl ester) or by using coupling reagents in situ.

Attachment to the Solid Support: The first amino acid of the peptide sequence is typically anchored to a solid resin.

Iterative Deprotection and Coupling: The synthesis proceeds through cycles of deprotection of the N-terminal amino group of the resin-bound peptide, followed by the coupling of the next protected amino acid. The protected this compound would be introduced at the desired position in the sequence during one of these coupling steps.

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and all protecting groups are removed, typically using a strong acid such as trifluoroacetic acid (TFA).

The vinyl chloride functionality of this compound is generally stable to the conditions of both Fmoc- and Boc-based SPPS. However, careful selection of coupling reagents and conditions is necessary to avoid side reactions.

| Synthesis Step | Key Consideration for this compound |

| Building Block Preparation | Synthesis of Nα-Fmoc-2-amino-5-chloropent-4-enoic acid. |

| Coupling Reaction | Use of efficient coupling reagents (e.g., HBTU, HATU) to ensure complete incorporation. |

| Side Chain Stability | The vinyl chloride moiety is expected to be stable under standard SPPS conditions. |

| Cleavage from Resin | Standard cleavage cocktails (e.g., TFA-based) are likely compatible. |

Solution-Phase Synthesis Methods for Peptide Incorporation

Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, offers advantages for the synthesis of short peptides and for scaling up production. In this approach, protected amino acids and peptide fragments are coupled in a suitable solvent, and the product is isolated and purified after each step.

The incorporation of this compound in a solution-phase synthesis would follow these general principles:

Fragment Strategy: The peptide can be synthesized in a stepwise manner or by a fragment condensation approach. In a fragment condensation strategy, smaller peptide fragments are synthesized and then coupled together.

Protection Scheme: A suitable set of orthogonal protecting groups for the N-terminus, C-terminus, and any reactive side chains is crucial. For instance, the α-amino group could be protected with a benzyloxycarbonyl (Z) or Boc group, while the carboxylic acid could be protected as a methyl or benzyl ester.

Coupling and Purification: The coupling of the protected this compound or a peptide fragment containing it would be achieved using standard coupling reagents. Purification of the intermediate products is typically performed by chromatography or crystallization.

While no specific examples of the incorporation of this compound into peptides are extensively documented in publicly available literature, the established protocols for other unnatural amino acids provide a robust framework for its use.

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |

| Scale | Typically smaller scale, research quantities | More amenable to large-scale synthesis |

| Purification | Purification of the final product only | Purification at each intermediate step |

| Time | Generally faster for longer peptides | Can be more time-consuming |

| Flexibility | Highly automated and standardized | Offers more flexibility in reaction conditions |

Development of Analogues and Structural Mimics

The development of analogues and structural mimics of this compound is a strategy to explore its structure-activity relationship and to potentially enhance its biological properties. This can involve modifications at various positions of the molecule.

Bioisosteric Replacements: A common strategy in medicinal chemistry is the use of bioisosteres, which are functional groups or molecules that have similar physical or chemical properties and which broadly produce similar biological responses. For this compound, potential bioisosteric replacements could include:

Halogen Substitution: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) could modulate the electronic properties and reactivity of the vinyl halide.

Vinyl Group Modification: The double bond could be replaced with other functional groups, such as an alkyne or a cyclopropane (B1198618) ring, to alter the conformation and chemical reactivity.

Amino Acid Backbone Modification: The α-amino acid scaffold could be altered, for example, by synthesizing the β-amino acid analogue or by introducing substituents on the carbon backbone.

Stereochemistry and Conformational Analysis

Importance of (2S)- and (2R)-Stereoisomers in Biological Contexts

The chirality at the α-carbon (C2) of amino acids is a fundamental determinant of their role in biological systems. Like all α-amino acids (with the exception of glycine), 2-Amino-5-chloropent-4-enoic acid possesses a stereocenter at this position, giving rise to two enantiomers: (2S)-2-Amino-5-chloropent-4-enoic acid and (2R)-2-Amino-5-chloropent-4-enoic acid.

The spatial arrangement of the amino, carboxyl, hydrogen, and side-chain groups around the α-carbon dictates how the molecule interacts with chiral biological macromolecules such as enzymes and receptors. In nature, the vast majority of proteinogenic amino acids are of the L-configuration, which corresponds to the (S)-configuration for most. This stereospecificity is crucial for the consistent and predictable folding of polypeptide chains into functional proteins.

While specific biological activities for each enantiomer of this compound are not extensively detailed in the provided search results, general principles of stereochemistry in amino acids suggest that the (2S) and (2R) forms would likely exhibit different, if not opposing, biological effects. For instance, one enantiomer might act as a potent inhibitor of a particular enzyme, while the other could be inactive or inhibit a different target altogether. The (2R)-configuration, being the non-natural form in the context of protein synthesis, can be of particular interest in drug design, as it may confer resistance to degradation by enzymes that typically process L-amino acids. Research on a related compound, (2R)-2-Amino-5-chloro-4-methylpent-4-enoic acid, indicates that the (2R) configuration contributes to its unique properties and biological activities. smolecule.com

Geometric Isomerism (E/Z configurations) and their Implications

Beyond the chirality at the α-carbon, this compound exhibits another layer of stereoisomerism due to the presence of a carbon-carbon double bond in its side chain (C4=C5). This restricted rotation around the double bond gives rise to geometric isomers, designated as E (entgegen, German for opposite) and Z (zusammen, German for together). masterorganicchemistry.compressbooks.pub

The E/Z configuration is determined by the Cahn-Ingold-Prelog priority rules, which assign priority to the substituents on each carbon of the double bond based on atomic number. pressbooks.pub For this compound, the substituents on C4 are a hydrogen atom and the C3 of the amino acid backbone. On C5, the substituents are a hydrogen atom and a chlorine atom.

Z-isomer: The higher priority groups on each carbon (the amino acid backbone on C4 and the chlorine on C5) are on the same side of the double bond. docbrown.info

E-isomer: The higher priority groups are on opposite sides of the double bond. docbrown.info

Conformational Preferences and Torsional Angles in Isolated and Incorporated States

The primary backbone torsional angles are:

Phi (φ): Describes the rotation around the N-Cα bond.

Psi (ψ): Describes the rotation around the Cα-C' bond.

Omega (ω): Describes the rotation around the peptide bond (C'-N) and is typically planar (either trans, ~180°, or cis, ~0°). expasy.org

The side chain of this compound also has torsional angles, denoted as chi (χ), which describe the rotation around the single bonds within the side chain.

Influence of Halogen Substituents on Amino Acid and Peptide Conformation

The introduction of a halogen atom, such as chlorine, onto an amino acid side chain can have profound effects on the conformational properties of the amino acid itself and any peptide into which it is incorporated. nih.govnih.gov Halogens can influence conformation through a combination of steric and electronic effects. nih.gov

Effects on Backbone and Side Chain Torsional Angles (φ, ψ, ω, χ)

The chlorine atom in this compound introduces both steric bulk and a significant electronegative and polarizable center. These properties can influence the preferred torsional angles:

Steric Effects: The size of the chlorine atom can sterically hinder certain conformations, restricting the allowable ranges for the φ, ψ, and χ torsional angles. This can lead to a more conformationally constrained amino acid, which can be advantageous in designing peptides with specific folded structures.

Electronic Effects: The electronegativity of the chlorine atom can create a dipole moment in the side chain, leading to electrostatic interactions with other parts of the peptide or with solvent molecules. These interactions can stabilize or destabilize certain conformations. Furthermore, halogen atoms can participate in halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic species, which can further influence peptide conformation. acs.org

The table below summarizes the key torsional angles in a peptide backbone and side chain, which would be affected by the incorporation of this compound.

| Torsional Angle | Bond of Rotation | Description |

| Phi (φ) | N-Cα | Rotation around the bond between the amide nitrogen and the α-carbon. |

| Psi (ψ) | Cα-C' | Rotation around the bond between the α-carbon and the carbonyl carbon. |

| Omega (ω) | C'-N | Rotation around the peptide bond; typically rigid and planar. |

| Chi (χ) | Side Chain Bonds | Rotation around the single bonds within the amino acid side chain. |

This table describes the general torsional angles in a peptide. The specific values for a peptide containing this compound would depend on its sequence and environment.

Impact on Protein Secondary Structure Propensity

The conformational preferences of an amino acid residue directly influence the local secondary structure of a peptide or protein. The introduction of a halogenated amino acid like this compound can alter the propensity for forming α-helices, β-sheets, or turns. nih.gov

The restricted torsional angles imposed by the chlorinated side chain might favor a particular secondary structure. For example, if the preferred φ and ψ angles fall within the region of the Ramachandran plot that corresponds to an α-helix, the incorporation of this amino acid could promote helix formation. Conversely, it could disrupt existing secondary structures. The electronic effects of the chlorine atom can also play a role; for instance, the introduction of fluorine has been shown to alter the folding properties and secondary structure propensity of peptides. nih.gov The ability of the halogen to form stabilizing interactions, such as halogen bonds, can also be a powerful tool in protein engineering to stabilize folded conformations. acs.org

The precise impact of this compound on secondary structure would need to be determined experimentally, for example, through circular dichroism spectroscopy of peptides containing this amino acid.

Chemical Reactivity and Mechanistic Studies

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom attached to the double bond in 2-amino-5-chloropent-4-enoic acid is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reaction is a key method for derivatizing the compound.

Detailed Research Findings: The vinyl chloride group in the molecule can react with nucleophiles to replace the chlorine atom. Although the vinylic position is generally less reactive towards substitution than an alkyl halide, these reactions can be driven to completion under appropriate conditions. One example of a nucleophile used in such reactions is sodium azide (B81097) (NaN₃). The introduction of an azide group can be a precursor to forming other nitrogen-containing functionalities. The reaction proceeds by the nucleophile attacking the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.

| Reaction Type | Reagent | Product Type |

| Nucleophilic Substitution | Sodium Azide (NaN₃) | Azido derivative |

This table summarizes a representative nucleophilic substitution reaction.

Oxidation Reactions and Formation of Oxo Derivatives

The carbon-carbon double bond and the primary amino group in this compound are potential sites for oxidation. Such reactions can lead to the formation of corresponding oxo derivatives.

Detailed Research Findings: Oxidation of this compound can yield various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used to cleave the double bond or oxidize the amino group. For instance, controlled oxidation could potentially convert the amino group into a nitro group or the alkene into an epoxide or diol, which could be further oxidized to form oxo compounds. The specific oxo derivatives formed are contingent on the precise reagents and reaction protocols employed.

| Reaction Type | Reagent Example | Potential Product |

| Oxidation | Potassium Permanganate (KMnO₄) | Oxo derivatives |

This table highlights a potential oxidation reaction.

Reduction Reactions of the Chloro and Carbonyl Groups

The compound possesses functional groups that are amenable to reduction, including the carbon-chlorine bond, the carbon-carbon double bond, and the carboxylic acid's carbonyl group.

Detailed Research Findings: Reduction reactions can transform the functional groups within the molecule. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to a primary alcohol. This reagent could potentially also affect the vinyl chloride and the double bond. Catalytic hydrogenation, on the other hand, could selectively reduce the carbon-carbon double bond while leaving the carboxylic acid intact. The reduction of the chloro group (dehalogenation) can also be achieved, often using specific catalytic systems or reducing agents, to yield the corresponding saturated or unsaturated amino acid.

| Reaction Type | Reagent Example | Affected Group | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid | Primary Alcohol |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | C=C Double Bond | Saturated Alkane |

| Dehalogenation | Various reducing agents | C-Cl Bond | Alkene/Alkane |

This table provides an overview of potential reduction reactions.

Hydrolysis of Protecting Groups and Other Labile Moieties

In the synthesis of complex molecules involving amino acids, it is often necessary to protect the reactive amino and carboxyl groups to prevent unwanted side reactions. organic-chemistry.org

Detailed Research Findings: The amino group of this compound is nucleophilic and can interfere with reactions at other sites of the molecule. organic-chemistry.org To enable selective transformations, this amino group can be temporarily protected. organic-chemistry.org Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). organic-chemistry.org

A Boc group is typically attached under basic conditions and can be removed (hydrolyzed) using acid. organic-chemistry.org Conversely, an Fmoc group is stable to acid but can be cleaved under basic conditions. organic-chemistry.org This orthogonal strategy allows for the selective deprotection of one group while another remains intact. organic-chemistry.org After the desired chemical modifications on other parts of the molecule are complete, the protecting group is removed in a final deprotection step to restore the original amino functionality. organic-chemistry.org The choice of protecting group depends on the stability required during subsequent reaction steps. organic-chemistry.org

Mechanisms of Chlorohydrin Formation and Rearrangements

The synthesis of this compound itself involves a key chemical transformation that sheds light on its reactivity. The most commonly reported method is the chlorination of 2-amino-4-pentenoic acid using thionyl chloride (SOCl₂).

Detailed Research Findings: The mechanism for this chlorination is believed to be a two-step process:

Electrophilic Addition : The thionyl chloride acts as an electrophile and reacts with the alkene of 2-amino-4-pentenoic acid to form a chlorosulfite intermediate.

Elimination : This intermediate then undergoes dehydrohalogenation, which releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) to form the final product, this compound.

Biological Roles and Molecular Mechanisms Non Clinical Focus

Enzymatic Interactions and Inhibition Profiles

Interaction with Proteases and Other Metabolic Enzymes

Detailed studies specifically identifying the interaction of 2-Amino-5-chloropent-4-enoic acid with proteases and other metabolic enzymes are not extensively available in the current body of scientific literature. While the structural characteristics of the compound, as a halogenated amino acid analogue, suggest a potential for enzyme inhibition, specific enzymatic targets and the breadth of its inhibitory profile remain an area for future investigation.

Mechanism of Enzyme Modulation and Active Site Binding

Consistent with the lack of identified specific enzyme targets, the precise mechanisms of enzyme modulation and active site binding for this compound have not been elucidated. Understanding how this molecule might interact with an enzyme's active or allosteric sites to modulate its activity would be contingent on identifying specific enzyme partners.

Role in Microbial Metabolism and Biotransformation

Catalysis of Chloride Ion Release by Bacterial Strains

Specific research detailing the catalysis of chloride ion release from this compound by bacterial strains is not readily found in published studies. The biodegradation of halogenated organic compounds by microorganisms is a known phenomenon, often involving dehalogenase enzymes that cleave carbon-halogen bonds. However, studies specifically implicating bacterial strains in the biotransformation of this compound and the subsequent release of chloride ions have not been reported.

Effects on Plant Physiology and Growth Regulation

Inhibition of Root Elongation in Model Plants (e.g., Lactuca sativa L.)

The phytotoxic effects of this compound have been demonstrated in the model plant Lactuca sativa L. (lettuce). Research has shown that this compound significantly inhibits the elongation of roots in lettuce seedlings.

| Parameter | Observation | Concentration | Model Organism | Reference |

| Root Elongation | Significant inhibition | 10⁻⁴ M | Lactuca sativa L. | |

| Hypocotyl Growth | No effect | 10⁻⁴ M | Lactuca sativa L. | |

| Cell Wall Extensibility | Significantly decreased | 10⁻⁴ M | Lactuca sativa L. |

Impact on Cell Wall Extensibility and Cellular Mechanisms

The investigation into its impact on lettuce roots showed that at a concentration of 10⁻⁴ M, this compound significantly inhibited the elongation of roots in light-grown seedlings, while having no discernible effect on hypocotyl growth. researchgate.net This specificity suggests a targeted interaction within the root cells. Further analysis of the cortical cells in the mature region of the treated roots indicated that their lengths were significantly shorter compared to untreated control roots. researchgate.net Crucially, the study found that the compound did not affect the osmotic concentration of the cell sap, ruling out osmotic stress as the cause of growth inhibition. researchgate.net The direct impact on cell wall properties was confirmed by measurements showing a significant decrease in mechanical extensibility. researchgate.net

Table 1: Effect of this compound on Lettuce (Lactuca sativa L.) Root Growth and Cell Wall Extensibility

| Parameter | Treatment Group | Observation | Reference |

|---|---|---|---|

| Root Elongation | 10⁻⁴ M this compound | Significant inhibition in light-grown seedlings. | researchgate.net |

| Hypocotyl Growth | 10⁻⁴ M this compound | No significant effect. | researchgate.net |

| Cortical Cell Length | 10⁻⁴ M this compound | Significantly shorter than control. | researchgate.net |

| Cell Wall Extensibility | 10⁻⁴ M this compound | Significantly decreased prior to growth inhibition. | researchgate.net |

| Osmotic Concentration of Cell Sap | 10⁻⁴ M this compound | No significant decrease. | researchgate.net |

Influence on Protein and Peptide Stability in Biological Systems

While direct studies on the influence of this compound on protein and peptide stability are not extensively documented, the broader field of non-canonical amino acid incorporation provides a basis for understanding its potential effects.

Modulation of Proteolytic Stability

The incorporation of non-canonical amino acids, particularly those with halogen substitutions, into peptides and proteins is a strategy explored for enhancing their resistance to proteolytic degradation. mdpi.comnih.gov Proteases recognize and cleave specific amino acid sequences, and the introduction of an unnatural amino acid can disrupt this recognition, thereby increasing the stability of the peptide or protein in the presence of these enzymes. mdpi.com For instance, studies with fluorinated amino acids have shown that their incorporation can significantly improve proteolytic stability, although the effect is highly dependent on the position of the substitution relative to the cleavage site and the specific protease involved. fu-berlin.de

A study on chlorinated amino acids demonstrated their use in inducing peptide bond cleavage under specific conditions, highlighting the significant impact of halogenation on peptide backbone stability. anu.edu.au While this study focused on cleavage rather than stability, it underscores the principle that chlorinated amino acids can profoundly alter peptide chemistry. Given its structure, it is plausible that the incorporation of this compound could sterically hinder the approach of proteases or alter the local conformation of the peptide backbone, thus modulating its proteolytic susceptibility. However, without direct experimental evidence, this remains a theoretical consideration.

Effects on Protein Folding Kinetics and Thermodynamics

The amino acid sequence of a protein dictates its three-dimensional structure and its folding pathway. nih.govnih.gov The introduction of a non-canonical amino acid can alter the delicate balance of forces that govern protein folding, including hydrophobic interactions, hydrogen bonding, and van der Waals forces.

Research into other halogenated non-canonical amino acids has shown that they can influence protein stability. For example, the incorporation of a chlorinated amino acid into a protein was found to increase its thermostability by filling a cavity in the protein's core. nih.gov This suggests that the chlorine atom can contribute to more favorable packing and van der Waals interactions within the folded protein. The hydrophobic character of amino acids is a major determinant of folding kinetics, and the introduction of a chloro group can modify this property. nih.gov

The thermodynamics of protein folding are sensitive to changes in the amino acid sequence. The stability of the native state is the result of a fine balance between the enthalpic gains from forming favorable interactions and the entropic cost of ordering the polypeptide chain. A chlorinated amino acid like this compound could potentially influence this balance. However, detailed studies on the specific effects of this compound on protein folding kinetics and thermodynamics are currently lacking.

Role of Halogen Bonding in Biological Recognition

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen, nitrogen, or sulfur atom. This interaction is directional and has been increasingly recognized for its importance in molecular recognition and drug design.

While there are no specific studies detailing the role of halogen bonding for this compound in biological recognition, the presence of a chlorine atom on an unsaturated carbon chain suggests the potential for such interactions. The chlorine atom in this compound could potentially form halogen bonds with suitable acceptor groups in biological macromolecules like proteins or nucleic acids. The strength and geometry of such bonds would depend on the electronic environment of the chlorine atom and the nature of the acceptor.

Studies on other halogenated molecules have demonstrated the significance of halogen bonding in biological systems. For instance, halogenated amino acids have been designed to act as catalysts, with halogen bonding being a key feature of their mechanism. The ability of halogenated compounds to participate in specific recognition events highlights the potential for this compound to engage in similar interactions, which could underpin its observed biological effects, such as the inhibition of root growth. However, further computational and experimental studies are needed to confirm and characterize the halogen bonding capabilities of this specific compound in a biological context.

Applications in Chemical Biology and Advanced Materials Non Clinical Focus

Building Block in Organic Synthesis for Complex Molecules.benchchem.com

The unique molecular architecture of 2-Amino-5-chloropent-4-enoic acid, featuring a chiral center, an amino group, a carboxylic acid function, and a reactive chloro-substituted alkene, establishes it as a valuable intermediate in organic synthesis. nih.gov Its structure allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions, making it a crucial precursor for the construction of more intricate organic molecules. The presence of both an amino group and a double bond enables its participation in diverse synthetic pathways.

Bioactive compound libraries are extensive collections of small molecules used in high-throughput screening to identify new drug leads and biological probes. targetmol.comenamine.net These libraries often contain compounds with diverse structures and known biological activities. targetmol.com this compound serves as an important precursor in the generation of such libraries. Its multifunctional nature allows for the creation of a wide array of derivatives, each with the potential for unique biological interactions. By modifying the amino acid backbone, chemists can systematically generate a large number of structurally related compounds, which can then be screened for various biological activities.

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups are attached to create new compounds. This compound provides a unique and versatile scaffold for the development of novel chemical entities. Its intrinsic chirality is particularly valuable for creating stereospecific molecules, a critical aspect in the design of biologically active compounds. The reactive chlorine atom can be readily substituted, allowing for the introduction of diverse chemical moieties to explore the chemical space around the core structure and develop compounds with new properties.

Research Tool for Investigating Enzyme Function and Metabolic Pathways.benchchem.commdpi.com

The structural similarity of this compound to natural amino acids allows it to act as a probe or inhibitor in the study of enzyme mechanisms and metabolic pathways. mdpi.com The amino group can facilitate interactions with the active sites of enzymes and receptors through hydrogen bonding, thereby influencing their activity. The double bond in its side chain can also participate in various enzymatic reactions, providing insights into the chemical reactivity and interactions within biological systems. By observing how this compound affects specific metabolic routes, such as amino acid or carbohydrate metabolism, researchers can elucidate the function of key enzymes and the regulation of these pathways. mdpi.com

Development of Agrochemicals

The biological activity of this compound extends to the field of agriculture, where it shows potential in the development of new plant management tools.

Research has demonstrated that this compound can inhibit the growth of plants. Specifically, it has been shown to impede root growth in species like lettuce by reducing the mechanical extensibility of the root cell walls. This inhibitory effect on cell elongation is a key mechanism targeted in herbicide development. By disrupting fundamental growth processes, compounds like this compound can serve as lead structures for the creation of new herbicides.

Plant growth regulators (PGRs) are chemicals used to modify plant development in desirable ways, such as controlling shoot growth, increasing branching, or altering flowering and fruiting. ontario.ca These can include substances that inhibit the biosynthesis of growth-promoting hormones like gibberellins. ahdb.org.uk The demonstrated ability of this compound to inhibit cell elongation suggests its potential application as a plant growth regulator. By carefully modulating its application, it could be used to produce more compact and robust plants, a desirable trait for many ornamental and agricultural crops.

Advanced Analytical Methodologies for Characterization

The comprehensive characterization of 2-Amino-5-chloropent-4-enoic acid, a chiral amino acid derivative with significant potential in synthetic chemistry, relies on a suite of advanced analytical techniques. These methodologies are crucial for confirming its structure, determining its purity, and understanding its three-dimensional conformation, which are all critical aspects for its application and study.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Amino-5-chloropent-4-enoic acid. nih.govnih.gov These calculations provide a foundational understanding of the molecule's behavior in chemical reactions.

Detailed DFT studies would involve geometry optimization to find the most stable three-dimensional structure of the molecule. From this optimized geometry, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to identify electron-rich and electron-poor regions of the molecule. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. For this compound, the amino group would be an electron-rich (nucleophilic) site, while the carboxylic acid group and the carbon-chlorine bond would exhibit more electrophilic character.

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity. nih.gov These include chemical potential, hardness, softness, and the electrophilicity index, which together provide a comprehensive profile of the molecule's predicted chemical behavior. nih.gov

Table 1: Predicted Electronic Properties of this compound via DFT Calculations Note: These are representative values based on calculations for similar molecules.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -1.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Indicates chemical reactivity and stability. nih.gov |

| Chemical Hardness (η) | ~ 2.75 eV | Measures resistance to change in electron distribution. nih.gov |

| Electrophilicity Index (ω) | ~ 2.5 eV | Quantifies the ability of the molecule to accept electrons. nih.gov |

Molecular Dynamics Simulations for Conformational Landscapes and Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can reveal its conformational landscape and provide detailed insights into its interactions with biological macromolecules such as proteins. nih.govuow.edu.au

To perform an MD simulation, the molecule is placed in a simulated environment, typically a box of explicit water molecules, to mimic physiological conditions. acs.org The interactions between all atoms are described by a force field, an empirical set of energy functions. nih.gov The simulation then calculates the trajectory of every atom over a set period, from nanoseconds to microseconds, revealing how the molecule behaves dynamically. acs.org

Analysis of the MD trajectory can identify the most stable conformations of this compound and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its function. When simulating the molecule with a protein, MD can elucidate the specific binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex. nih.govacs.org This information is invaluable for understanding its mechanism of action as, for example, an enzyme inhibitor.

Table 2: Typical Parameters for MD Simulation of this compound

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy and forces for all atoms in the system. nih.gov |

| Water Model | TIP3P, SPC/E | Represents the solvent environment. acs.org |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation to capture relevant molecular motions. acs.org |

| Temperature | 300 K | Simulates physiological temperature. nih.gov |

| Pressure | 1 bar | Simulates atmospheric pressure. |

In Silico Modeling of Halogen Bond Interactions

The presence of a chlorine atom on the vinyl group of this compound allows it to participate in a specific type of non-covalent interaction known as a halogen bond. nih.gov A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site, such as an oxygen or nitrogen atom (the halogen bond acceptor). nus.edu.sgnih.gov

In silico modeling is essential for identifying and characterizing these interactions. Quantum chemical calculations can be used to map the electrostatic potential on the surface of the chlorine atom, revealing the positive region (the σ-hole) responsible for the halogen bond. These models can also calculate the strength and optimal geometry of potential halogen bonds between this compound and a partner molecule. nus.edu.sg

Halogen bonds are increasingly recognized for their importance in molecular recognition, particularly in protein-ligand binding and the stabilization of peptide and protein structures. acs.orgresearchgate.net Computational studies have demonstrated that incorporating a chlorine-centered halogen bond can provide significant conformational stabilization, comparable to that of a hydrogen bond. acs.org In the context of a protein's active site, a halogen bond from the chlorine atom of this compound to a backbone carbonyl oxygen or an amino acid side chain could be a key determinant of binding affinity and specificity. nih.gov

Table 3: Predicted Characteristics of a Halogen Bond Involving this compound Note: Values are representative and depend on the specific halogen bond acceptor.

| Parameter | Typical Value | Description |

|---|---|---|

| Interaction Energy | -2 to -5 kcal/mol | The strength of the non-covalent bond. |

| C-Cl···O/N Angle | ~165° | Demonstrates the high directionality of the interaction. nih.gov |

| Cl···O/N Distance | < 3.5 Å | The distance between the chlorine and the acceptor atom, typically less than the sum of their van der Waals radii. nih.gov |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of novel compounds. For this compound, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net The calculated vibrational frequencies in the IR spectrum correspond to specific bond stretches and bends, while the Gauge-Independent Atomic Orbital (GIAO) method can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these predicted spectra with experimental data can confirm the molecule's structure. rogue-scholar.org

Theoretical chemistry also provides tools to explore potential reaction pathways, such as metabolic degradation. libretexts.org The biosynthesis and degradation of amino acids follow well-established biochemical routes. libretexts.orgnih.gov By analogy to other amino acids, it can be predicted that the degradation of this compound would likely involve transamination to remove the amino group, followed by further metabolism of the carbon skeleton. youtube.comwikipedia.org Computational tools can model these reaction steps, calculate the activation energies for potential transition states, and thereby predict the most likely metabolic fate of the compound.

Table 4: Predicted Spectroscopic Data for this compound Note: These are representative values and would be refined by specific calculations.

| Spectroscopy | Predicted Feature | Assignment |

|---|---|---|

| IR | ~1720 cm⁻¹ | C=O stretch (Carboxylic acid) mdpi.com |

| IR | ~3000-3300 cm⁻¹ | N-H stretch (Amine) mdpi.com |

| ¹H NMR | ~5.5-6.5 ppm | Vinyl protons (-CH=CHCl) |

| ¹³C NMR | ~175 ppm | Carbonyl carbon (COOH) |

Future Research Directions and Unexplored Avenues

Expanding Synthetic Methodologies for Diverse Stereoisomers

The biological activity of chiral molecules is often intrinsically linked to their stereochemistry. For 2-amino-5-chloropent-4-enoic acid, which possesses at least one stereocenter at the α-carbon and a stereodefined double bond, the ability to synthesize a full spectrum of stereoisomers is paramount for detailed structure-activity relationship (SAR) studies. nih.gov Future research should focus on the development of robust and highly stereoselective synthetic routes.

Current methodologies for the synthesis of unnatural amino acids, including halogenated and unsaturated variants, provide a strong starting point. Promising avenues for exploration include:

Asymmetric Catalysis: The application of transition metal-catalyzed asymmetric reactions, such as those employing chiral nickel(II) complexes of Schiff bases, has proven effective for the synthesis of various tailor-made amino acids. nih.govmdpi.com Adapting these methods for the introduction of the chloroalkenyl side chain could provide a scalable and efficient route to enantiomerically pure isomers of this compound.

Enzymatic and Chemoenzymatic Synthesis: Biocatalysis offers unparalleled stereocontrol. The use of engineered enzymes, such as transaminases or lyases, could facilitate the stereospecific synthesis of different isomers. Synergistic approaches combining photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis represent a cutting-edge strategy for the stereoselective formation of non-canonical amino acids and could be adapted for this target molecule. nih.govnih.govnsf.gov

Advanced Organic Methodologies: Exploring modern synthetic reactions like N-H insertion of vinyldiazoacetates or stereoselective additions to chiral building blocks, such as derivatives of Garner's aldehyde, could yield novel and efficient pathways to the desired stereoisomers. rsc.orgnih.gov

A summary of potential synthetic approaches is presented in Table 1.

| Synthetic Approach | Key Features | Potential Advantages for this compound |

| Asymmetric Metal Catalysis | Utilizes chiral ligands to control stereochemistry in reactions like alkylation or cross-coupling. | High efficiency, scalability, and access to both enantiomers. nih.govmdpi.com |

| Biocatalysis/Enzymatic Synthesis | Employs enzymes (e.g., transaminases, lyases) for highly specific transformations. | Exceptional stereoselectivity, mild reaction conditions, and environmentally friendly processes. nih.govnih.govnsf.gov |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to leverage the advantages of both. | Can overcome limitations of purely chemical or biological routes. |

| Chiral Pool Synthesis | Starts from readily available chiral precursors (e.g., other amino acids, sugars). | Predictable stereochemical outcome based on the starting material. |

Deeper Elucidation of Natural Biosynthetic Enzymes and Pathways

The reported presence of related compounds like L-2-amino-4-chloropent-4-enoic acid in fungi such as Amanita pseudoporphyria suggests the existence of a natural biosynthetic pathway. Uncovering the enzymes and genetic machinery responsible for its production is a critical area for future research. This knowledge would not only provide insights into the biological role of this compound in the producing organism but could also be harnessed for its biotechnological production.

Key research questions to address include:

Identification of the Biosynthetic Gene Cluster (BGC): Genome mining of producing organisms can identify the BGC responsible for the synthesis of this compound.

Characterization of Halogenating Enzymes: A crucial step is the halogenation of an amino acid precursor. Fungi possess various halogenases, including heme-dependent chloroperoxidases (CPOs), which could be responsible for this transformation. nih.govmdpi.com Identifying and characterizing the specific halogenase involved would be a significant breakthrough. nih.gov

Elucidation of the Complete Pathway: The biosynthesis is likely to involve several enzymatic steps, potentially starting from a common amino acid precursor. The fungal-specific α-aminoadipate pathway for lysine (B10760008) biosynthesis, for instance, involves multiple enzymes that could be related to the synthesis of this non-proteinogenic amino acid. nih.govmdpi.com Understanding the entire sequence of reactions, from primary metabolism to the final product, is essential. researchgate.netnih.gov

Comprehensive Studies on Molecular Targets beyond Enzyme Inhibition in Biological Systems

While enzyme inhibition is a likely mechanism of action, limiting research to this area would be shortsighted. The compound's structure, featuring a reactive vinyl chloride moiety, suggests the potential for covalent interactions with a variety of biological nucleophiles, expanding its possible range of molecular targets.

Future investigations should explore:

Covalent Modification of Proteins: Studies should be designed to identify proteins that are covalently modified by this compound. This could involve proteomic approaches using tagged versions of the compound.

Interaction with Nucleic Acids: The potential for this compound to act as an alkylating agent for DNA or RNA should be investigated, as this could lead to genotoxic or other regulatory effects.

Disruption of Cellular Structures: The observation that the compound inhibits plant root growth by affecting cell wall extensibility points towards mechanisms beyond simple enzyme inhibition. Research should explore its effects on the integrity of cell membranes, the cytoskeleton, and other supramolecular structures in various organisms.

Modulation of Signaling Pathways: The compound could interfere with cellular signaling pathways by modifying key regulatory proteins or lipids.

Development of Advanced Probes for Chemical Biology Studies

The unique structure of this compound makes it an excellent scaffold for the development of chemical probes to study biological processes. By incorporating reporter tags, such as fluorophores or biotin, researchers can create powerful tools for identifying its molecular targets and understanding its mechanism of action. nih.govnih.gov

Future developments in this area could include:

Activity-Based Probes (ABPs): Designing ABPs based on the this compound scaffold could enable the specific labeling and identification of its protein targets in complex biological systems. nih.gov The vinyl chloride group could serve as a reactive "warhead" for covalent modification of target proteins.

Fluorescent Probes: Attaching a fluorescent dye to the molecule would allow for the visualization of its subcellular localization and trafficking using advanced microscopy techniques. biorxiv.orgupenn.edu This could provide clues about its sites of action.

Photo-affinity Probes: Incorporating a photo-activatable group would allow for the light-induced covalent cross-linking of the probe to its interacting partners, facilitating their identification.

Innovative Applications in Non-Biological Materials and Catalysis

The reactivity of this compound should also be explored for applications outside of biology, particularly in materials science and catalysis. The presence of multiple functional groups (amino, carboxyl, and vinyl chloride) offers numerous possibilities for polymerization and chemical modification.

Promising areas for future research include:

Functional Polymers: This amino acid could be used as a monomer or a functionalizing agent for the synthesis of novel polymers. rsc.org The vinyl chloride group could be used for cross-linking or for post-polymerization modification, leading to materials with unique properties. researchgate.netnih.gov For instance, polymers incorporating this moiety could exhibit altered mechanical, thermal, or chemical resistance. whiterose.ac.uk

Peptide-Polymer Conjugates: Incorporating this compound into peptides that are then conjugated to polymers could create "smart" biomaterials that respond to specific stimuli. nih.gov

Asymmetric Catalysis: The chiral backbone of the molecule could be used to design novel chiral ligands for asymmetric catalysis, potentially leading to new and efficient methods for the synthesis of other chiral molecules.

Surface Modification: The reactive functionalities of the molecule could be used to modify the surfaces of various materials, imparting new properties such as biocompatibility or specific binding capabilities.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Amino-5-chloropent-4-enoic acid to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For analogous chloro-amino acids, studies recommend using polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce side reactions . Purification via recrystallization in ethanol-water mixtures or column chromatography (silica gel, eluent: chloroform/methanol) enhances purity. Yield improvements are reported with stoichiometric control of halogenating agents (e.g., SOCl₂ or PCl₃) to minimize over-chlorination .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Solubility testing in aqueous buffers (pH 2–12) and organic solvents (e.g., DMSO, methanol) is critical. For structurally similar compounds like 4-Amino-5-chloro-2-ethoxybenzoic acid, solubility in DMSO (>10 mM) and limited aqueous solubility at neutral pH are common . Stability studies should include accelerated degradation assays (40–60°C, 75% humidity) with HPLC monitoring. Degradation pathways (e.g., dechlorination or oxidation) are pH-dependent; acidic conditions (pH < 4) stabilize the amino-chloro moiety .

Q. How can researchers validate the identity and purity of synthesized this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column, mobile phase: 0.1% TFA in water/acetonitrile (gradient elution), retention time comparison with standards .

- NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 5.2 ppm for the enoic acid proton, δ 40–50 ppm for chlorinated carbons) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and rule out impurities (>98% purity threshold) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). To address this:

- Dose-Response Replication : Test compounds across multiple concentrations (1 nM–100 µM) in standardized assays (e.g., ATP-based viability tests) .

- Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that may influence results .

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for hypothesized targets (e.g., enzyme inhibitors) .

Q. How can the stereochemical configuration of this compound be determined, and what are its implications in drug design?

- Methodological Answer : Chiral resolution via chiral HPLC (e.g., Chiralpak IA column) or synthesis of enantiopure intermediates using asymmetric catalysis (e.g., Jacobsen epoxidation). Stereochemistry impacts binding affinity; for example, (R)-enantiomers of similar chloro-amino acids show 10× higher activity against neurotransmitter receptors . Computational docking (AutoDock Vina) with protein crystal structures (PDB) can predict enantiomer-specific interactions .

Q. What mechanistic insights explain the role of this compound in modulating enzymatic pathways?

- Methodological Answer : Kinetic assays (e.g., Michaelis-Menten plots) and isotopic labeling (¹⁴C or ³H) can elucidate inhibition/activation mechanisms. For example, chloro-amino acids may act as competitive inhibitors by mimicking natural substrates, as seen in studies of 4-Amino-5-chloro-2-methoxybenzoic acid derivatives targeting dopamine D2 receptors . Fluorescence quenching assays (e.g., tryptophan emission scans) quantify binding constants (Kd) with enzymes .

Methodological Considerations from Evidence

- Synthesis & Storage : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of the chloro group .

- Analytical Cross-Validation : Combine NMR, HPLC, and X-ray crystallography (where feasible) to resolve structural ambiguities .

- Toxicity Screening : Follow Cal/OSHA and EPA guidelines for handling chlorinated amines, including PPE and waste disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.